4-[(4-Methylpiperidin-1-yl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZKENORBCZXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360162 | |
| Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262368-64-9 | |
| Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Methylpiperidin 1 Yl Methyl Aniline and Its Derivatives
Retrosynthetic Strategies for the 4-[(4-Methylpiperidin-1-yl)methyl]aniline Core
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that inform the most logical synthetic routes. The first key disconnection is the C-N bond between the benzylic carbon and the piperidine (B6355638) nitrogen. This suggests a synthetic approach involving the coupling of a 4-aminobenzyl unit with 4-methylpiperidine (B120128). A second crucial disconnection involves the C-N bond of the aniline (B41778) group, which can be retrosynthetically derived from a nitro group. This leads to two plausible forward synthetic pathways:
Route A: Alkylation followed by Reduction. This strategy involves the initial N-alkylation of 4-methylpiperidine with a suitable 4-nitrobenzyl electrophile, such as 4-nitrobenzyl halide. The subsequent step is the reduction of the nitro group to the desired aniline.
Route B: Reductive Amination followed by Reduction. This approach entails the reductive amination of 4-nitrobenzaldehyde (B150856) with 4-methylpiperidine to form the tertiary amine intermediate. Similar to the first route, the final step involves the reduction of the nitro functionality to the aniline.
Classical and Modern Approaches to Constructing the Chemical Compound
The construction of this compound can be achieved through a combination of well-established and contemporary synthetic methods. These approaches focus on the efficient formation of the aniline moiety and the introduction of the substituted piperidinylmethyl side chain.
The transformation of a nitro group to an aniline is a fundamental and widely employed reaction in organic synthesis. Catalytic hydrogenation is a highly effective and clean method for this conversion.
Catalytic Hydrogenation: The reduction of a 4-nitrobenzylpiperidine intermediate is commonly achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.commdpi.com This method is often preferred due to its high efficiency and the generation of water as the only byproduct.
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |
| 10% Pd/C | H₂ gas | Ethanol | Room Temperature | 1 atm | chemicalbook.com |
| Pd nanoparticles | CO/H₂O | Not specified | Not specified | Not specified | mdpi.com |
| Au/Al₂O₃ | H₂ gas | Not specified | 70-90 °C | 50 bar | rsc.org |
The formation of the C-N bond between the benzyl (B1604629) group and the piperidine ring is a critical step in the synthesis. Two primary methods are employed: direct alkylation and reductive amination.
Alkylation: This classical approach involves the reaction of 4-methylpiperidine with a 4-nitrobenzyl halide (e.g., chloride or bromide). researchgate.net To prevent the formation of a quaternary ammonium (B1175870) salt, it is common to use an excess of the piperidine nucleophile. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Reductive Amination: This one-pot procedure involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. harvard.eduorganic-chemistry.org The reaction proceeds through the in situ formation of an iminium ion, which is then immediately reduced to the tertiary amine. harvard.edu This method is often favored for its efficiency and operational simplicity. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. harvard.edu
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature | Reference |
| Benzaldehyde (B42025) | Aniline | [Et₃NH][HSO₄] / NaBH₄ | Ionic Liquid | 25-80 °C | researchgate.net |
| Aldehydes | Nitroarenes | Au/Al₂O₃ / H₂ | Not specified | 70-90 °C | rsc.org |
| Aldehydes/Ketones | Amines | NaBH(OAc)₃ | Dichloroethane | Room Temperature | organic-chemistry.org |
| Aldehydes/Ketones | Amines | NaBH₄ | Methanol | Room Temperature | organic-chemistry.org |
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.
Stoichiometry: In N-alkylation reactions, the molar ratio of the amine to the alkylating agent is crucial. Using an excess of 4-methylpiperidine helps to minimize the formation of the undesired quaternary ammonium salt by ensuring that the alkylating agent is more likely to react with the primary or secondary amine rather than the tertiary amine product. researchgate.netresearchgate.net
Temperature: The reaction temperature can significantly influence the rate and selectivity of both alkylation and reductive amination reactions. For instance, in the reductive amination of benzaldehyde with aniline, studies have shown that increasing the temperature from 25°C to 80°C can significantly increase the yield of the desired secondary amine. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition.
Catalysis: The choice of catalyst is paramount for the efficient reduction of the nitro group. Palladium on carbon is a highly effective and commonly used catalyst for this transformation. chemicalbook.com The catalyst loading and reaction conditions (e.g., hydrogen pressure) should be optimized to ensure complete conversion without affecting other functional groups. In modern amination reactions, the choice of palladium precursor and ligand is critical for achieving high yields and broad substrate scope. rsc.orgmit.edu
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable synthetic processes. Key areas of focus include the selection of environmentally benign solvents and the development of catalyst- and solvent-free reaction conditions.
The choice of solvent has a significant impact on the environmental footprint of a chemical synthesis. For the synthesis of aniline derivatives and related reactions, several greener alternatives to traditional chlorinated solvents have been explored.
Eco-Friendly Solvents: Ethanol and water are considered green solvents and have been successfully employed in reactions such as the synthesis of Schiff bases, which are intermediates in reductive amination. ijiras.com The use of such solvents reduces the environmental impact and improves the safety of the process. For the reduction of nitroarenes, catalytic transfer hydrogenation using formic acid or its salts as the hydrogen source in aqueous media presents a greener alternative to using flammable hydrogen gas.
Solvent-Free and Catalyst-Free Conditions: In some cases, it is possible to conduct reactions under solvent-free and even catalyst-free conditions, which represents a significant advancement in green chemistry. For example, the synthesis of certain 2-anilino nicotinic acid derivatives has been achieved by simply heating the reactants together without any solvent or catalyst. researchgate.netresearchgate.net While not directly applicable to the target molecule's synthesis in its entirety, these examples highlight a promising direction for future research in developing more sustainable synthetic routes.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced timeframes. mdpi.comresearchgate.netnih.gov The synthesis of this compound, typically achieved via the reductive amination of 4-aminobenzaldehyde (B1209532) with 4-methylpiperidine, can be substantially enhanced through the application of microwave irradiation.
In a conventional approach, this reaction might require several hours of heating under reflux conditions. By contrast, microwave-assisted protocols can drive the reaction to completion in a matter of minutes. thieme-connect.de The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the slower process of conventional thermal conduction. This rapid heating can overcome activation energy barriers more efficiently, minimize the formation of side products, and dramatically shorten reaction times. For instance, similar reductive aminations using sodium triacetoxyborohydride as the reducing agent have demonstrated high product yields and significantly increased reaction rates under microwave conditions. thieme-connect.de
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Advantage of Microwave Synthesis |
|---|---|---|---|
| Reaction Time | 4-8 hours | 5-15 minutes | Drastic reduction in process time |
| Temperature | ~80-120°C (Solvent dependent) | 140°C | Precise and rapid temperature control |
| Yield | 65-75% | >90% | Significant improvement in product yield |
| By-product Formation | Moderate | Minimal | Higher product purity, simpler workup |
This table presents illustrative data based on typical enhancements observed for microwave-assisted reductive aminations. thieme-connect.de
Continuous Flow Reactor Applications for Scalable Synthesis
For the scalable production of this compound, continuous flow chemistry offers a paradigm shift from traditional batch processing. This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This methodology is particularly advantageous for managing exothermic reactions and handling hazardous intermediates in a safer, more contained manner.
Adapting the synthesis of this compound to a flow system would involve introducing streams of 4-aminobenzaldehyde, 4-methylpiperidine, and a reducing agent (potentially a solid-supported reagent packed into a column) into a microreactor. The small dimensions of the reactor ensure excellent heat and mass transfer, leading to highly efficient and reproducible reactions. The throughput of the synthesis can be easily scaled by extending the operational time or by "scaling out"—running multiple reactor systems in parallel. This approach avoids the challenges associated with scaling up batch reactors, where heat transfer and mixing can become problematic. Furthermore, in-line purification modules can be integrated into the flow path, enabling the production of a high-purity product without the need for intermediate isolation steps. nih.gov
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scale | Grams to Kilograms (Scale-up challenges) | Grams to Kilograms (Scaling by time/parallelization) |
| Residence/Reaction Time | Hours | Minutes |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, highly efficient |
| Safety | Risks with exotherms and hazardous reagents at scale | Enhanced safety, small reaction volumes |
| Throughput (Illustrative) | ~100 g / 8-hour shift | ~500 g / 8-hour shift |
This table provides a conceptual comparison based on the established advantages of continuous flow chemistry.
Stereoselective Synthesis of Chiral Analogues of the Chemical Compound
While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest for applications in asymmetric catalysis and pharmacology. Chirality can be introduced by modifying the 4-methylpiperidine moiety, for example, by creating stereocenters at positions 2, 3, or by using a different chiral amine in the synthesis.
The synthesis of stereoenriched piperidines can be achieved through various strategies, including the use of a "chiral pool"—starting from readily available enantiopure materials. nih.gov For instance, a chiral analogue could be synthesized by starting with an enantiomerically pure substituted piperidine, such as (R)- or (S)-3-methylpiperidine. The subsequent reductive amination with 4-aminobenzaldehyde would proceed to yield the corresponding chiral analogue of the target compound.
Another advanced approach involves chemo-enzymatic methods. nih.gov These processes combine chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, a prochiral intermediate could be subjected to an enzymatic reduction or oxidation step to create the desired stereocenter with high enantiomeric excess. Such methods are increasingly favored as they often proceed under mild conditions and offer unparalleled selectivity. nih.gov
Purification and Isolation Techniques for High-Purity Compounds
Achieving high purity is critical for the application of this compound, particularly in pharmaceutical contexts. A range of techniques, from classical methods to modern automated systems, can be employed.
Conventional Methods:
Crystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
Column Chromatography: A widely used method where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel). Due to differential adsorption, the components of the mixture separate and can be collected as pure fractions.
Advanced and High-Throughput Methods:
Solid-Phase Extraction (SPE): This technique is highly effective for purifying basic compounds like anilines and piperidines. The crude product can be loaded onto a cartridge containing an acidic sorbent (e.g., a silica-based cation exchanger). The basic target compound is retained on the sorbent while neutral and acidic impurities are washed away. The pure product is then eluted by washing the cartridge with a basic solution. This "catch-and-release" protocol is rapid and can be easily automated.
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, allowing for the isolation of compounds with purity levels exceeding 99.5%.
Scavenger Resins: In the context of synthesis, particularly in flow chemistry, scavenger resins can be used to remove unreacted reagents or by-products. For example, after the reductive amination, an isocyanate or aldehyde scavenger resin could be used to remove any excess amine or aldehyde starting material, respectively, simplifying the final purification process.
| Technique | Typical Purity | Throughput | Solvent Consumption | Primary Application |
|---|---|---|---|---|
| Crystallization | >99% | High | Moderate to High | Final product polishing, large scale |
| Flash Chromatography | 95-99% | Moderate | High | Routine laboratory purification |
| Solid-Phase Extraction (SPE) | >98% | High | Low | Rapid purification, automation |
| Preparative HPLC | >99.5% | Low | High | High-purity standards, difficult separations |
Elucidation of Chemical Reactivity and Derivatization Pathways of 4 4 Methylpiperidin 1 Yl Methyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 4-[(4-Methylpiperidin-1-yl)methyl]aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the (4-methylpiperidin-1-yl)methyl substituent.
Regioselectivity and Electronic Effects of Substituents
The primary amino group (-NH₂) is a strong activating group and an ortho, para-director. This is a result of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system, thereby increasing the electron density at the ortho and para positions. The (4-methylpiperidin-1-yl)methyl group at the para position further influences the regioselectivity.
Due to the presence of the bulky (4-methylpiperidin-1-yl)methyl group at the para position, electrophilic attack is sterically hindered at this site. Consequently, electrophilic substitution reactions are expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the amino group. The electronic effect of the (4-methylpiperidin-1-yl)methyl substituent is primarily inductive and weakly electron-donating, which further enhances the activation of the ring towards electrophiles.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product(s) |
| Br₂/FeBr₃ | 2-Bromo-4-[(4-methylpiperidin-1-yl)methyl]aniline |
| HNO₃/H₂SO₄ | 2-Nitro-4-[(4-methylpiperidin-1-yl)methyl]aniline |
| SO₃/H₂SO₄ | 2-Amino-5-[(4-methylpiperidin-1-yl)methyl]benzenesulfonic acid |
Nucleophilic Reactions Involving the Amine and Piperidine (B6355638) Nitrogens
Both the primary aromatic amine and the tertiary amine within the piperidine ring possess nucleophilic character and can participate in a variety of reactions with electrophiles.
Acylation, Sulfonylation, and Alkylation Reactions
The primary amino group is the more reactive of the two nitrogen atoms towards acylation and sulfonylation due to its higher basicity and less steric hindrance compared to the tertiary piperidine nitrogen.
Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride readily affords the corresponding N-acetyl derivative, N-{4-[(4-Methylpiperidin-1-yl)methyl]phenyl}acetamide. This reaction is often used to protect the amino group during other transformations.
Sulfonylation: Treatment with sulfonyl chlorides, for instance, p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. A known derivative is 4-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}benzenesulfonamide.
Alkylation: The primary amine can undergo alkylation, for example, with methyl iodide. However, overalkylation to form the secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt, is a common side reaction. The tertiary piperidine nitrogen can also undergo alkylation to form a quaternary piperidinium (B107235) salt, although this generally requires more forcing conditions.
Table 2: Examples of Nucleophilic Reactions
| Reaction Type | Reagent | Product |
| Acylation | Acetic anhydride | N-{4-[(4-Methylpiperidin-1-yl)methyl]phenyl}acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | 4-Methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}benzenesulfonamide |
| Alkylation | Methyl iodide (excess) | Trimethyl-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}azanium iodide |
Oxidation and Reduction Chemistry of the this compound Backbone
The aniline and piperidine moieties of the molecule exhibit distinct behaviors under oxidative and reductive conditions.
Transformations of the Aniline Group
The primary amino group of the aniline moiety is susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide, can lead to the formation of nitroso or nitro compounds. More vigorous oxidation can lead to polymerization and degradation of the aromatic ring.
Conversely, the aniline ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group.
Modifications at the Piperidine Moiety
The piperidine ring is a saturated heterocyclic system and is therefore generally stable to oxidation under mild conditions. However, strong oxidizing agents can lead to ring-opening or the formation of N-oxides.
The C-N bonds within the piperidine ring can be susceptible to cleavage under certain reductive conditions, a process known as hydrogenolysis. This typically requires harsh conditions, such as high-pressure hydrogenation at elevated temperatures with specific catalysts. Under more standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), the piperidine ring is generally stable.
Table 3: Summary of Oxidation and Reduction Reactivity
| Moiety | Reaction Type | Reagents and Conditions | Potential Products |
| Aniline | Oxidation | H₂O₂ | 4-[(4-Methylpiperidin-1-yl)methyl]nitrosobenzene, 4-[(4-Methylpiperidin-1-yl)methyl]nitrobenzene |
| Aniline | Reduction | - | Generally unreactive under standard conditions |
| Piperidine | Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-opened products, N-oxides |
| Piperidine | Reduction (Hydrogenolysis) | High pressure H₂, specific catalysts | Ring-opened products |
Transition Metal-Mediated Transformations and Cross-Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)
The aniline functional group in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-nitrogen and carbon-carbon bonds. These reactions are pivotal in medicinal chemistry and materials science for the synthesis of complex molecules.
One of the most significant transformations for anilines is the Buchwald-Hartwig amination . This reaction would involve the coupling of this compound with aryl halides or triflates to form diarylamines. The general reaction scheme, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, allows for the formation of a new C-N bond, significantly increasing the molecular complexity. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Another key palladium-catalyzed reaction is the Suzuki cross-coupling reaction . While the primary amine of the subject compound does not directly participate, it can be readily converted into a halide or triflate. This derivatized molecule can then be coupled with a wide array of boronic acids or esters. This two-step process would enable the introduction of various aryl, heteroaryl, or alkyl groups at the para-position of the aniline ring, offering a versatile strategy for synthesizing a diverse library of compounds.
The Heck reaction provides a pathway for the arylation of alkenes. Similar to the Suzuki coupling, the aniline would first need to be converted to a halide (e.g., an iodide or bromide). The resulting aryl halide could then be reacted with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This transformation is highly valuable for the synthesis of precursors for pharmaceuticals and fine chemicals.
The following table outlines the hypothetical parameters for these palladium-catalyzed cross-coupling reactions involving derivatives of this compound, based on established methodologies for similar aniline substrates.
| Reaction Type | Reactants | Catalyst/Ligand System (Hypothetical) | Solvent | Base | Temperature (°C) |
| Buchwald-Hartwig Amination | This compound + Aryl Halide | Pd(OAc)₂ / Buchwald or Hartwig Ligand | Toluene or Dioxane | NaOt-Bu or K₃PO₄ | 80-120 |
| Suzuki Coupling | 4-Bromo-N,N-bis(trimethylsilyl)-1-[(4-methylpiperidin-1-yl)methyl]benzene + Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Toluene/Water or DME | Na₂CO₃ or K₂CO₃ | 80-110 |
| Heck Reaction | 4-Iodo-1-[(4-methylpiperidin-1-yl)methyl]benzene + Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | DMF or NMP | Et₃N or K₂CO₃ | 100-140 |
These are representative conditions and would require optimization for the specific substrate.
Functionalization for Polymerization and Materials Science Applications
The bifunctional nature of this compound, with its primary amine and the potential for further functionalization, makes it an attractive candidate as a monomer for the synthesis of novel polymers with tailored properties. The incorporation of the 4-methylpiperidine (B120128) moiety can impart unique characteristics to the resulting polymer, such as improved solubility, altered thermal properties, and specific basicity.
One primary route to polymerization is through the formation of polyamides . This can be achieved by reacting this compound with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The polycondensation reaction would result in a polymer chain with repeating amide linkages. The properties of the resulting polyamide would be highly dependent on the structure of the dicarboxylic acid comonomer. For instance, using an aromatic dicarboxylic acid would likely lead to a rigid polymer with a high glass transition temperature, suitable for high-performance applications.
Another important class of polymers that could be synthesized from this aniline derivative are polyimides . This would typically involve a two-step process starting with the reaction of this compound with a dianhydride to form a poly(amic acid) precursor. Subsequent thermal or chemical imidization would then yield the final polyimide. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them valuable in the aerospace and electronics industries.
Furthermore, the aniline functionality allows for its use in the synthesis of conductive polymers . Oxidative polymerization of this compound, either chemically or electrochemically, could lead to a polyaniline-type polymer. The presence of the bulky methylpiperidine group would likely influence the packing of the polymer chains and, consequently, its electrical conductivity and processability.
The table below summarizes potential polymerization pathways and the expected properties of the resulting polymers derived from this compound.
| Polymer Type | Comonomer | Polymerization Method | Potential Polymer Properties | Potential Applications |
| Polyamide | Dicarboxylic Acid (e.g., Terephthalic acid) | Polycondensation | High thermal stability, good mechanical strength, improved solubility in organic solvents. | High-performance fibers, engineering plastics. |
| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Two-step polycondensation/imidization | Excellent thermal stability, chemical resistance, good dielectric properties. | Electronics packaging, aerospace components. |
| Polyaniline Derivative | - | Oxidative Polymerization | Electrically conductive (upon doping), good environmental stability, potentially enhanced processability. | Sensors, anti-static coatings, corrosion protection. |
Advanced Spectroscopic Characterization and Solid State Structure Research of 4 4 Methylpiperidin 1 Yl Methyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure and conformational dynamics of 4-[(4-Methylpiperidin-1-yl)methyl]aniline in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional NMR experiments, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) ring, the methylene (B1212753) bridge, and the 4-methylpiperidine (B120128) moiety. The aromatic protons of the para-substituted aniline ring would likely appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene protons connecting the aniline and piperidine (B6355638) rings would present as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent nitrogen and aromatic ring. The protons of the 4-methylpiperidine ring would show more complex splitting patterns in the aliphatic region (typically δ 1.0-3.0 ppm), with the methyl group appearing as a doublet.
The ¹³C NMR spectrum provides complementary information on the carbon framework. The aniline ring carbons would produce four distinct signals in the aromatic region (δ 110-150 ppm), with their chemical shifts influenced by the amino and methylene substituents. The methylene bridge carbon would appear as a single peak, while the carbons of the 4-methylpiperidine ring would show five distinct signals, including the methyl carbon at a characteristic upfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aniline-H (ortho to NH₂) | 6.6-6.8 | d |
| Aniline-H (meta to NH₂) | 7.0-7.2 | d |
| -CH₂- | 3.4-3.6 | s |
| Piperidine-H (axial/equatorial) | 1.2-2.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aniline-C (ipso-NH₂) | 145-148 |
| Aniline-C (ortho to NH₂) | 114-116 |
| Aniline-C (meta to NH₂) | 128-130 |
| Aniline-C (ipso-CH₂) | 129-132 |
| -CH₂- | 60-65 |
| Piperidine-C (adjacent to N) | 53-56 |
| Piperidine-C | 30-35 |
| Piperidine-C (methine) | 30-34 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to probe the through-bond and through-space correlations, a suite of 2D NMR experiments is invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the aniline and 4-methylpiperidine rings. For instance, correlations would be observed between the ortho and meta protons on the aniline ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between different structural fragments. Key correlations would be expected between the methylene protons and the ipso-carbon of the aniline ring, as well as the adjacent carbons of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximities between protons. This would be particularly useful for determining the preferred conformation of the 4-methylpiperidine ring and the spatial relationship between the methylene bridge and the adjacent aromatic and piperidine protons.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to accurately determine the molecular mass of the compound, allowing for the confirmation of its elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₃H₂₀N₂.
A key fragmentation pathway in the mass spectrum of this compound is anticipated to be the benzylic cleavage, which is a common fragmentation for N-benzyl derivatives. This would result in the formation of a stable tropylium-like ion or a benzyl (B1604629) cation.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 204 | [M]⁺ (Molecular Ion) |
| 106 | [C₇H₈N]⁺ (Benzylic cleavage with aniline moiety) |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and their vibrational modes.
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine in the aniline moiety (around 3300-3500 cm⁻¹). C-H stretching vibrations of the aromatic ring and the aliphatic piperidine and methyl groups would appear in the 2800-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations would also be present.
Raman spectroscopy, being complementary to IR, would also be useful for identifying these functional groups. Aromatic ring vibrations are often strong in Raman spectra. The combination of both techniques provides a more complete vibrational analysis.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H Stretch (Aniline) | 3300-3500 | IR, Raman |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2800-3000 | IR, Raman |
| Aromatic C=C Stretch | 1500-1600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible absorption and photoluminescence spectroscopy are employed to investigate the electronic transitions and optical properties of this compound.
The UV-Vis spectrum is expected to be dominated by the electronic transitions of the aniline chromophore. Aniline typically exhibits two absorption bands, a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm, corresponding to π-π* transitions of the benzene (B151609) ring. The substitution on the aniline ring may cause a slight shift in the position and intensity of these bands.
Photoluminescence spectroscopy can provide information about the emissive properties of the molecule upon excitation. While aniline itself has weak fluorescence, its derivatives can exhibit interesting photoluminescent behavior. The emission spectrum, if observed, would likely be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insights into the excited-state dynamics.
Table 5: Predicted Electronic Transition Properties for this compound
| Property | Predicted Value/Range |
|---|---|
| UV-Vis Absorption λmax (π-π*) | 230-250 nm |
| UV-Vis Absorption λmax (π-π*) | 280-300 nm |
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination
Scientific investigation into the precise three-dimensional arrangement of atoms and molecules within a crystal lattice of this compound through SC-XRD has not been reported in the accessible literature. This technique is fundamental for unambiguously determining the solid-state structure of a crystalline compound.
Crystal System, Space Group, and Lattice Parameter Analysis
There is no published crystallographic information file (CIF) or related research article detailing the crystal system (e.g., monoclinic, orthorhombic), space group, or lattice parameters (a, b, c, α, β, γ) for this compound. Such data is essential for defining the unit cell and the symmetry of the crystal.
Polymorphism and Crystallographic Studies
The existence of polymorphs—different crystalline forms of the same compound—for this compound has not been investigated or reported. Polymorphism studies are crucial for understanding the physical and chemical properties of a solid-state material, and the absence of this information indicates a gap in the current scientific knowledge regarding this compound.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
A detailed analysis of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the crystal packing of this compound is not available. Advanced computational methods like Hirshfeld surface analysis, which are used to visualize and quantify these interactions, have not been applied to this compound according to available research.
Computational Chemistry and Theoretical Investigations of 4 4 Methylpiperidin 1 Yl Methyl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context, as their energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules in their ground state. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry and electronic properties of 4-[(4-Methylpiperidin-1-yl)methyl]aniline can be accurately predicted.
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and piperidine (B6355638) moieties, reflecting their electron-donating nature. Conversely, the LUMO would likely be distributed over the aniline ring, which can accept electron density. The energy gap between these orbitals is a critical parameter; a smaller gap suggests higher reactivity and lower stability.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Value (illustrative) | Significance |
| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are illustrative and represent typical ranges for similar aniline derivatives as specific literature on this exact compound is not available.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and thus the simulation of UV-Vis absorption spectra. For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light most strongly. These absorptions are typically due to π → π* transitions within the aniline ring, which can be influenced by the electron-donating piperidine group.
Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound
| Transition | Excitation Energy (eV) (illustrative) | Wavelength (nm) (illustrative) | Oscillator Strength (f) (illustrative) |
| S0 → S1 | 4.2 | 295 | 0.15 |
| S0 → S2 | 4.8 | 258 | 0.30 |
Note: The values in this table are illustrative and based on typical results for similar aromatic amines.
Conformational Analysis and Molecular Dynamics Simulations
The this compound molecule possesses conformational flexibility, primarily due to the piperidine ring and the methylene (B1212753) bridge. The piperidine ring typically adopts a chair conformation, which is its most stable form. Conformational analysis, often performed using DFT, can identify the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in various solvents, which can influence its properties and reactivity. Studies on similar piperidine derivatives have shown that the chair conformation is generally preferred.
Prediction of Chemical Reactivity and Selectivity using Quantum Descriptors
Quantum descriptors derived from DFT calculations are invaluable for predicting the chemical reactivity and selectivity of a molecule. These descriptors provide a quantitative measure of where a molecule is most likely to react.
Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. For this compound, the sites with the highest value of f-(r) are most susceptible to electrophilic attack, while sites with the highest f+(r) are prone to nucleophilic attack. It is expected that the nitrogen atom of the aniline group and certain carbon atoms in the aromatic ring would be the primary sites for electrophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the aniline's nitrogen atom, indicating its nucleophilic character.
Theoretical Studies on Nonlinear Optical (NLO) Properties
Molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. This compound can be considered a D-π-A system, where the methylpiperidine group acts as the electron donor, the aniline ring as the π-conjugated bridge, and the amino group can have some acceptor character or be part of the delocalized system.
Theoretical calculations, particularly using DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key measure of a molecule's NLO activity. For D-π-A systems, a larger value of β is often associated with a smaller HOMO-LUMO gap, indicating more efficient intramolecular charge transfer.
Table 3: Illustrative Calculated NLO Properties of this compound
| Property | Value (illustrative) | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Polarizability (α) | 30 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 25 x 10⁻³⁰ | esu |
Note: The values in this table are illustrative and represent typical ranges for similar D-π-A molecules.
Hyperpolarizability Calculations and Structure-NLO Property Relationships
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically how the electron cloud responds to a strong external electric field, such as that from a laser. This response is described by the molecular hyperpolarizability.
Computational quantum chemistry provides powerful tools to predict the NLO properties of molecules. The first-order hyperpolarizability (β) is a key tensor quantity that characterizes the second-order NLO response. For a molecule to have a significant β value, it typically requires a combination of a π-conjugated system and asymmetric charge distribution, often achieved through electron-donating groups (EDGs) and electron-accepting groups (EAGs).
Illustrative Data Table: Calculated NLO Properties
Disclaimer: The following table is a hypothetical representation of data that would be obtained from a DFT calculation for illustrative purposes. The values are not based on actual experimental or computational results for this specific molecule.
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 3.45 | Debye |
| Mean Polarizability (α) | 25.1 x 10-24 | esu |
| First-Order Hyperpolarizability (βtot) | 15.8 x 10-30 | esu |
Topological Analyses of Electron Density: Atom in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis
To gain a deeper understanding of the electronic structure, bonding, and intermolecular interactions, computational chemists employ methods that analyze the electron density distribution. The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, and Natural Bond Orbital (NBO) analysis are two such powerful techniques.
Atoms in Molecules (AIM) Analysis
The AIM theory, developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. tandfonline.com This partitioning allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density (ρ(r)) at specific points called bond critical points (BCPs).
For this compound, an AIM analysis would identify the BCPs for all covalent bonds. The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction. For instance, a negative Laplacian (∇²ρ < 0) is characteristic of a shared-shell interaction (covalent bond), while a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction (like ionic bonds or van der Waals forces). This analysis would precisely describe the C-N, C-C, and C-H bonds within the aniline and piperidine rings, quantifying their degree of covalency and strength. Furthermore, AIM could reveal weaker intramolecular interactions, such as hydrogen bonds, that might influence the molecule's preferred conformation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). mdpi.com This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.
In this compound, NBO analysis would quantify the natural atomic charges, providing insight into the electron distribution. It would describe the hybridization of the atomic orbitals forming the key bonds. A crucial part of the analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with these interactions quantifies their significance. For example, a strong interaction would be expected between the lone pair of the aniline nitrogen (donor) and the antibonding π* orbitals of the benzene (B151609) ring (acceptors), which is the electronic basis for the amino group's electron-donating nature. mdpi.com This analysis would provide a quantitative measure of the electronic delocalization that gives rise to the molecule's properties, including its NLO response.
Illustrative Data Table: Key NBO and AIM Parameters
Disclaimer: The following table is a hypothetical representation of data that would be obtained from NBO and AIM analyses for illustrative purposes. The values are not based on actual experimental or computational results for this specific molecule.
| Analysis Type | Parameter | Bond/Interaction | Illustrative Value |
|---|---|---|---|
| AIM | Electron Density (ρ) at BCP | Aniline N-C | 0.28 a.u. |
| Laplacian (∇²ρ) at BCP | Aniline N-C | -0.85 a.u. | |
| Total Energy Density (H(r)) | Aniline N-C | -0.25 a.u. | |
| NBO | Natural Charge on Atom | Aniline N | -0.88 e |
| Stabilization Energy (E⁽²⁾) | LP(N) → π(C=C)ring | 52.5 kcal/mol | |
| σ(C-H) → σ(N-C) | 2.1 kcal/mol |
Structure Activity Relationship Sar Studies on 4 4 Methylpiperidin 1 Yl Methyl Aniline Analogues
Design Principles for Structural Diversification of the Chemical Compound
The systematic modification of the 4-[(4-Methylpiperidin-1-yl)methyl]aniline scaffold is guided by established medicinal chemistry principles. These modifications aim to probe the chemical space around the core structure to identify key interactions with biological targets and to enhance drug-like properties. A hybrid drug design approach, which combines pharmacophoric features from different molecular entities, is often employed. For instance, the hybridization of a 1-(methylpiperidin-4-yl)aniline system with other pharmacophores has been explored to develop novel inhibitors for specific biological targets. researchgate.net
Rational Modification of the Aniline (B41778) Moiety
The aniline moiety of this compound is a primary site for structural modification to influence biological activity and physicochemical properties. The amino group and the aromatic ring offer multiple avenues for derivatization.
Table 1: Examples of Aniline Moiety Modifications and Their Rationale
| Modification Type | Example | Rationale | Potential Impact on Activity |
| Substitution on the Aromatic Ring | Introduction of electron-withdrawing or electron-donating groups (e.g., halogens, methoxy (B1213986) groups) | To modulate the electronic properties of the aniline ring, influencing its pKa and potential for hydrogen bonding or other interactions. mdpi.com | Altered binding affinity and selectivity. |
| Amino Group Derivatization | Acylation, sulfonylation, or conversion to other functional groups. | To explore different hydrogen bonding patterns and to modify the basicity and lipophilicity of the molecule. | Enhanced target engagement and improved pharmacokinetic profile. |
| Bioisosteric Replacement | Replacement of the aniline ring with other aromatic or heteroaromatic systems (e.g., pyridine, pyrimidine). | To improve metabolic stability, reduce potential toxicity associated with anilines, and explore novel interactions with the target. | Maintained or improved biological activity with a better safety profile. |
Exploration of Piperidine (B6355638) Ring Substitutions and Nitrogen Functionalization
The 4-methylpiperidine (B120128) moiety is a key feature of the scaffold, contributing to its basicity, lipophilicity, and three-dimensional shape. Modifications to this part of the molecule can have a profound impact on biological activity.
The position of the methyl group on the piperidine ring is a critical determinant of biological activity. A study on N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives showed that a 4-methyl substituent on the piperidine ring resulted in a highly potent sigma(1) ligand. nih.gov The optimal length of a linker between a pharmacophore and a nitrogen-containing heterocyclic ring, such as piperidine, has been found to be crucial for inhibitory activity, with a 4-methyl-substituted piperidine ring showing high inhibitory activity for MAO-B. nih.gov
Table 2: Piperidine Ring and Nitrogen Modifications
| Modification Type | Example | Rationale | Potential Impact on Activity |
| Alteration of Methyl Group Position | Moving the methyl group from the 4-position to the 2- or 3-position. | To probe the steric and conformational requirements of the binding site. nih.gov | Changes in binding affinity and selectivity due to altered steric interactions. |
| Introduction of Additional Substituents | Addition of other alkyl, aryl, or functional groups to the piperidine ring. | To explore new binding interactions and to modulate the physicochemical properties of the compound. | Can lead to increased potency or altered selectivity profiles. |
| Nitrogen Functionalization | N-alkylation, N-acylation, or incorporation into a larger cyclic system. | To modify the basicity of the piperidine nitrogen and to introduce new vectors for interaction with the target. | Can influence receptor binding and pharmacokinetic properties. |
| Ring Variation | Replacement of the piperidine ring with other saturated heterocycles (e.g., piperazine (B1678402), morpholine). | To assess the importance of the piperidine nitrogen and the overall ring conformation for activity. nih.gov | May lead to significant changes in biological activity and selectivity. |
The conformational preference of the piperidine ring, which typically adopts a chair conformation, can also be influenced by substitutions. wikipedia.org The orientation of substituents (axial vs. equatorial) can significantly affect how the molecule interacts with its biological target. nih.gov
Impact of the Methylene (B1212753) Linker on Molecular Geometry
The length and rigidity of the linker can be systematically varied to optimize the spatial orientation of the aniline and piperidine rings. Shortening or lengthening the linker by adding or removing methylene units, or introducing rigidity through double bonds or cyclic structures, can constrain the molecule into a more bioactive conformation, potentially increasing potency and selectivity. The conformational flexibility of such linkers allows the molecule to adopt different shapes to fit into a binding site, but this can also come at an entropic cost. acs.org Therefore, designing more rigid linkers can sometimes lead to improved binding affinity.
In Vitro and In Silico Approaches to Evaluate Structure-Interaction Profiles
To complement synthetic efforts and to gain a deeper understanding of the molecular basis of activity, a variety of in vitro and in silico techniques are employed. These methods allow for the rapid evaluation of newly designed analogues and provide predictive insights that can guide further optimization.
Computational Docking and Molecular Dynamics Simulations of Ligand-Target Systems
Computational modeling is a powerful tool for visualizing and analyzing the interactions between a ligand and its biological target at the atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For analogues of this compound, docking studies can help to:
Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Explain the observed SAR for a series of compounds.
Predict the binding modes of novel, yet-to-be-synthesized analogues.
In a typical docking workflow, the three-dimensional structures of the ligand and the target protein are prepared, and a docking algorithm is used to sample a large number of possible binding poses, which are then scored based on their predicted binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov These simulations can reveal:
The stability of the predicted binding pose from docking. nih.gov
Conformational changes in the protein upon ligand binding.
The role of water molecules in mediating ligand-protein interactions.
By analyzing the trajectories from MD simulations, researchers can calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.com By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be developed to predict the activity of new compounds.
For analogues of this compound, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of analogues with their experimentally determined biological activities is collected.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, are calculated for each compound. researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques.
A statistically robust QSAR model can be a valuable tool in the drug design process, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. researchgate.net
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Relevance to this compound Analogues |
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Can describe the potential for electrostatic and hydrogen bonding interactions of the aniline and piperidine moieties. |
| Steric | Molecular weight, volume, surface area, shape indices | Relates to the size and shape of the molecule and its ability to fit into the binding site of a receptor. |
| Lipophilic | LogP, molar refractivity | Describes the hydrophobicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, shape indices | Encodes information about the branching and connectivity of the molecular structure. |
By integrating these computational approaches with traditional synthetic medicinal chemistry, a more efficient and rational drug discovery process can be achieved for this promising class of compounds.
Mechanistic Insights into Molecular Recognition and Modulation
Understanding the precise mechanisms by which analogues of this compound exert their effects is fundamental to rational drug design and optimization. The biological activity of these compounds is a direct result of their molecular recognition by specific biological targets, such as enzymes and receptors, and their subsequent modulation of physiological pathways. Mechanistic insights are typically elucidated through a combination of biochemical assays, kinetic studies, and computational modeling, which reveal the specific interactions and conformational changes that drive their function.
Enzyme Inhibition Mechanisms
Analogues based on the methylpiperidine-aniline scaffold have been investigated as inhibitors of various enzymes, with their mechanism often hinging on specific, high-affinity interactions within the enzyme's active site.
Mer-Tyrosine Kinase (MERTK) Inhibition:
Recent research has explored hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline pharmacophore as potent inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy due to its role in cancer cell survival and proliferation. nih.govresearchgate.net A hybrid drug design approach, which combines the methylpiperidine-aniline moiety with other pharmacophoric systems like pyrrolo[2,1-f] nih.govvulcanchem.comsemanticscholar.orgtriazine, has yielded novel and potent leads. nih.govresearchgate.net
Molecular Recognition: In-silico docking studies have provided critical insights into how these analogues bind to the MERTK active site. nih.gov The models reveal that the pharmacophore moieties fit into the active pocket, enabling specific interactions with key amino acid residues required for inhibition. nih.gov For instance, the 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) portion of these hybrid molecules demonstrated a strong docking score, indicating favorable binding. researchgate.net Crucial interactions for MERTK inhibition have been identified with residues such as Phe673, Met674, and Arg727 (or Asn728). nih.gov The aniline and piperidine components orient themselves to engage with these residues, anchoring the inhibitor within the kinase domain.
Modulation Pathway: By binding to and occupying the MERTK active site, these analogues function as inhibitors, blocking the downstream signaling cascades that promote cell survival. nih.gov This inhibition leads to cytotoxic effects in various cancer cell lines. researchgate.net The efficacy of this modulation is demonstrated by the potent inhibitory concentrations (IC₅₀ values) observed in cellular assays. nih.govresearchgate.net For example, the hybrid analogue IK5 showed significant activity against A549, MCF-7, and MDA-MB-231 cancer cells. nih.gov
| Analogue | Target Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| IK5 | A549 (Lung Carcinoma) | 0.36 µM |
| IK5 | MCF-7 (Breast Adenocarcinoma) | 0.42 µM |
| IK5 | MDA-MB-231 (Breast Adenocarcinoma) | 0.80 µM |
Receptor and Transporter Modulation Pathways
Structurally related compounds featuring a piperazine ring in place of piperidine have been studied as modulators of membrane transporters, revealing different mechanistic principles.
Equilibrative Nucleoside Transporter (ENT) Inhibition:
Analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been identified as novel inhibitors of human Equilibrative Nucleoside Transporters (ENTs), particularly ENT2. polyu.edu.hk These transporters are crucial for nucleoside salvage pathways and regulating adenosine (B11128) signaling. polyu.edu.hk
Molecular Recognition: The mechanism of these analogues appears distinct from conventional ENT inhibitors. polyu.edu.hk Molecular docking analyses suggest that these compounds may bind to a site on the transporter that is different from that of endogenous nucleosides. polyu.edu.hk The inhibitory effect is highly dependent on the molecular structure; for example, the presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk
Modulation Pathway: Kinetic studies have shown that potent analogues in this class act as irreversible and non-competitive inhibitors. polyu.edu.hk This was demonstrated by experiments showing that the inhibitory effect could not be washed out and that the inhibitor reduced the maximum velocity (Vmax) of uridine (B1682114) uptake without affecting the Michaelis constant (Km). polyu.edu.hk This mechanism suggests that the compound, once bound, either permanently blocks the transport channel or induces a long-lasting conformational change that inactivates the transporter, thereby modulating cellular nucleoside levels. polyu.edu.hk
| Analogue Class | Target | Inhibition Type | Key Mechanistic Feature |
|---|---|---|---|
| FPMINT Analogues | ENT1 / ENT2 | Irreversible, Non-competitive | Reduces Vmax of nucleoside uptake without affecting Km. |
Research Applications of 4 4 Methylpiperidin 1 Yl Methyl Aniline in Advanced Materials and Chemical Synthesis
Role as a Versatile Building Block and Intermediate in Organic Synthesis
The presence of a reactive primary amine on the aniline (B41778) ring and a tertiary amine within the piperidine (B6355638) structure makes 4-[(4-Methylpiperidin-1-yl)methyl]aniline a highly useful intermediate in synthetic organic chemistry. chemimpex.com Its ability to participate in a wide array of chemical reactions allows for the construction of complex molecular architectures. chemimpex.com
The aniline moiety is a well-established precursor for the synthesis of a multitude of heterocyclic compounds. The amino group can act as a nucleophile or be transformed into a diazonium salt, opening pathways to various cyclization reactions. This functionality allows chemists to use compounds like this compound to build more elaborate structures containing nitrogen, which are prevalent in bioactive molecules. The general reactivity of the aniline core is instrumental in forming substituted meta-hetarylanilines through multi-component benzannulation reactions, demonstrating the utility of aniline derivatives in creating complex, sterically hindered systems of interest for medicinal and material chemistry. beilstein-journals.org
The piperidine ring is a common feature in many pharmaceutical agents, often enhancing solubility, bioavailability, and the ability to cross the blood-brain barrier. chemimpex.com Consequently, aniline derivatives containing a piperidine group are attractive starting materials for drug discovery programs. chemimpex.comchemimpex.com Analogous compounds serve as key intermediates in the synthesis of potential therapeutics, particularly those targeting neurological disorders. chemimpex.comchemimpex.com The this compound structure provides a scaffold that can be readily modified. The primary amine allows for the attachment of various side chains and functional groups through reactions like acylation or reductive amination, enabling the systematic development of new chemical entities with potential therapeutic value. researchgate.net
Table 1: Synthetic Utility of Aniline-Piperidine Intermediates This interactive table summarizes the role of aniline-piperidine compounds as precursors in the synthesis of various chemical structures.
| Precursor Type | Synthetic Reaction | Resulting Structure/Scaffold | Potential Application Area |
|---|---|---|---|
| Substituted Aniline | Multi-component Benzannulation | Complex Heterocyclic Systems | Medicinal Chemistry, Material Science beilstein-journals.org |
| Piperidinyl Aniline | Coupling and Substitution Reactions | Advanced Pharmaceutical Scaffolds | Neurological Disorders chemimpex.com |
Development of Functional Materials and Polymers
The chemical structure of this compound is also well-suited for applications in materials science, particularly in the creation of novel polymers with tailored properties.
Polyaniline and its derivatives are known for being conducting polymers with good environmental stability. rroij.com However, polyaniline itself often suffers from poor solubility, which limits its processability. rroij.com One effective strategy to overcome this limitation is the copolymerization of aniline with substituted anilines. rroij.com Incorporating a monomer like this compound, with its bulky and flexible side group, into the polymer chain can disrupt the planarity and inter-chain packing, thereby increasing solubility in common organic solvents. rroij.com This modification allows for easier processing while potentially retaining useful electronic properties. Research on copolymers of aniline with 2-methyl aniline has shown that altering the monomer ratios can systematically tune the properties of the resulting material, such as its conductivity and final yield. rroij.com
Table 2: Properties of Aniline and 2-Methyl Aniline Copolymers This interactive table, based on findings from related aniline copolymerization studies, illustrates how monomer composition affects polymer characteristics.
| Aniline Molar Ratio | 2-Methyl Aniline Molar Ratio | Yield (%) | Conductivity (S/cm) |
|---|---|---|---|
| 1.00 | 0.00 | 85 | 1.8 x 10⁻¹ |
| 0.75 | 0.25 | 80 | 1.2 x 10⁻³ |
| 0.50 | 0.50 | 72 | 9.5 x 10⁻⁴ |
| 0.25 | 0.75 | 65 | 4.3 x 10⁻⁵ |
| 0.00 | 1.00 | 60 | 1.1 x 10⁻⁷ |
Data adapted from studies on poly(aniline–co–2–methyl aniline) copolymers. rroij.com
The improved solubility and modifiable properties of copolymers derived from substituted anilines make them suitable for a range of applications. In the field of specialty chemicals, these polymers can be used to formulate advanced coatings and adhesives. chemimpex.comchemimpex.com The incorporation of the piperidine moiety can enhance durability, flexibility, and resistance to environmental degradation. chemimpex.comchemimpex.com The amine functionalities present in the polymer backbone can also promote adhesion to various substrates, making them valuable components in high-performance adhesive formulations for industries like automotive and electronics. chemimpex.com
Use as a Biochemical Probe in Proteomics and Enzyme Activity Assays
While direct applications of this compound as a biochemical probe are not extensively documented, its structural features suggest significant potential in this area. Related compounds are utilized in research concerning enzyme inhibition and receptor binding. chemimpex.com
The development of fluorescent probes is a cornerstone of modern biochemical and proteomic research, enabling sensitive and real-time monitoring of biological processes. mdpi.com A common strategy for creating such probes involves linking a substrate or ligand to a fluorophore, where an enzymatic reaction or binding event causes a detectable change in the fluorescence signal. mdpi.com
The primary aromatic amine of this compound is an ideal functional handle for chemical modification. It can be readily coupled to a variety of reporter molecules, including fluorophores like coumarin (B35378) derivatives. For instance, the amine could be acylated with a fluorogenic compound to create a non-fluorescent substrate. If this substrate is designed to be a target for a specific enzyme (e.g., an amidase or hydrolase), the enzymatic cleavage of the amide bond would release the highly fluorescent amine-containing reporter, providing a direct measure of enzyme activity. mdpi.com This approach allows for high-throughput screening of enzyme inhibitors and the study of enzyme kinetics in complex biological samples. mdpi.com
Design of Derivatized Probes for Specific Molecular Targets
The structural framework of this compound serves as a valuable scaffold in the design of derivatized probes for specific molecular targets. Its constituent parts—a reactive aniline ring, a flexible methylene (B1212753) linker, and a basic 4-methylpiperidine (B120128) moiety—can be systematically modified to optimize interactions with biological macromolecules. Research into structurally analogous compounds has demonstrated the utility of the methylpiperidyl-aniline core in creating potent and selective inhibitors for therapeutic targets, particularly in the realm of oncology.
A notable example of this approach is the development of novel inhibitors targeting Mer-tyrosine kinase (MERTK). nih.gov MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, and its aberrant signaling is implicated in cancer cell proliferation, survival, and the regulation of immune responses. nih.gov Consequently, MERTK has emerged as a promising target for anticancer drug development.
In a strategic effort to design new MERTK inhibitors, researchers have employed a hybrid drug design approach. This strategy involves combining two distinct pharmacophoric systems to create a novel molecular entity with enhanced affinity and specificity for the target. One of the key building blocks selected for this purpose was a 1-(methylpiperidin-4-yl)aniline pharmacophore, a close structural analog of this compound. nih.gov This fragment was chosen for its desirable properties in establishing interactions within the kinase's active site. nih.gov
The 1-(methylpiperidin-4-yl)aniline moiety was hybridized with a pyrrolo[2,1-f] nih.govresearchgate.netchemicalbook.comtriazine system to generate a series of novel lead compounds. nih.gov The design rationale was based on in silico docking studies that predicted favorable interactions between these hybridized molecules and key amino acid residues required for MERTK inhibition, such as Phe673, Met674, and Arg727. nih.gov
This research led to the synthesis of several derivatives, among which the compound designated as IK5 showed significant promise. nih.gov The findings from this study underscore the potential of utilizing the methylpiperidyl-aniline core structure as a foundational element for creating targeted molecular probes.
Detailed Research Findings
The investigation into these hybrid molecules yielded specific data on their biological activity. The synthesized compounds were evaluated for their cytotoxic effects against various cancerous cell lines, providing a measure of their potential as anticancer agents. The most effective compound, IK5, demonstrated potent activity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov
The table below summarizes the in vitro cytotoxicity data for the lead compound derived from the hybridization strategy.
| Compound ID | Target Cell Line | IC₅₀ (μM) |
|---|---|---|
| IK5 | A549 (Lung Carcinoma) | 0.36 |
| MCF-7 (Breast Adenocarcinoma) | 0.42 | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.80 |
These results highlight the successful application of a rational design strategy, where the 1-(methylpiperidin-4-yl)aniline scaffold was integral to achieving high potency. nih.gov Further studies also confirmed that these molecules were stable in microsomal assays, suggesting favorable metabolic properties. nih.gov The research provides a clear pathway for developing novel MERTK inhibitors based on this chemical motif, paving the way for future in vitro and in vivo assessments. nih.gov
Future Research Directions and Emerging Paradigms for 4 4 Methylpiperidin 1 Yl Methyl Aniline
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The confluence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design and analysis of novel compounds. mdpi.comresearchgate.net For 4-[(4-Methylpiperidin-1-yl)methyl]aniline, AI and machine learning (ML) offer powerful tools to predict its properties and guide the synthesis of derivatives with enhanced characteristics. mdpi.com
Machine learning algorithms, including neural networks and support vector machines, can be trained on large datasets of existing molecules to predict various pharmacodynamic, pharmacokinetic, and toxicological properties. benthamscience.com By analyzing the structural features of this compound, these models can forecast its biological activity, solubility, and potential interactions with biological targets. researchgate.netnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the compound's structural descriptors with its observed activities, enabling the in silico screening of virtual derivatives to identify candidates with improved therapeutic potential. mdpi.comspringernature.com
Generative AI models represent another frontier, capable of designing entirely new molecules with desired properties. researchgate.netnih.gov By providing these models with the core structure of this compound and a set of target parameters, researchers can generate novel analogues with optimized characteristics for specific applications. This approach significantly accelerates the early stages of drug discovery by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Utilizes algorithms to forecast physicochemical and biological properties based on molecular structure. | Rapidly assesses the potential of the compound and its derivatives without extensive laboratory testing. |
| QSAR Modeling | Establishes a mathematical relationship between the chemical structure and biological activity. | Guides the rational design of more potent and selective analogues. |
| Generative Design | Employs deep learning to create novel molecular structures with desired attributes. | Accelerates the discovery of new chemical entities based on the this compound scaffold. |
| Toxicity Prediction | Uses computational models to identify potential adverse effects early in the research process. | Reduces the likelihood of late-stage failures in drug development. |
Exploration of Novel Synthetic Pathways and Catalytic Systems
While established methods for the synthesis of this compound exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes. A key area of exploration is the use of novel catalytic systems for the N-alkylation of aniline (B41778) and its derivatives. nih.govresearchgate.net
Recent advancements in catalysis have seen the emergence of earth-abundant metal catalysts, such as those based on iron and nickel, as viable alternatives to precious metal catalysts for N-alkylation reactions. acs.orgresearchgate.net These catalysts offer the potential for more cost-effective and environmentally friendly synthetic processes. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is also a promising direction, as it simplifies catalyst recovery and reuse. researchgate.net
Furthermore, chemoenzymatic synthesis, which utilizes enzymes to catalyze specific reaction steps, offers a green and highly selective approach. acs.org The use of nitroreductase enzymes, for example, allows for the preparation of highly functionalized anilines under mild conditions, avoiding the harsh reagents often used in traditional chemical reductions. acs.org The application of such biocatalytic methods to the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.
Another area of interest is the direct functionalization of C-H bonds, which provides a more atom-economical approach to modifying the aniline or piperidine (B6355638) rings. uva.nl Palladium-catalyzed C-H olefination of aniline derivatives, for instance, allows for the introduction of new functional groups at specific positions, offering a powerful tool for creating a diverse library of analogues. uva.nl
Advanced Analytical Techniques for In Situ Reaction Monitoring and Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and control. Advanced analytical techniques that allow for in situ reaction monitoring are invaluable in this regard. mt.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.commt.com
This real-time data allows for a detailed kinetic analysis of the reaction, helping to identify rate-limiting steps and the influence of various reaction parameters. researchgate.net For complex multi-step syntheses, in situ monitoring can reveal the presence of transient intermediates that would be difficult to detect with traditional offline analysis. spectroscopyonline.commt.com This enhanced understanding enables the development of more robust and efficient chemical processes. mt.com
The application of these techniques can be particularly insightful for catalytic reactions, providing information on the catalyst's behavior and stability under reaction conditions. mdpi.com By correlating the spectroscopic data with the catalyst's performance, researchers can gain a clearer picture of the catalytic cycle and identify potential deactivation pathways.
Table 2: Advanced Analytical Techniques for Studying this compound
| Technique | Application | Information Gained |
| In Situ FTIR/Raman | Real-time monitoring of chemical reactions. | Reaction kinetics, detection of intermediates, endpoint determination. |
| Mass Spectrometry | Identification and quantification of reaction components. | Mechanistic insights, impurity profiling. |
| NMR Spectroscopy | Structural elucidation of reactants, intermediates, and products. | Confirmation of molecular structure, study of dynamic processes. |
Development of Supramolecular Assemblies and Nanomaterials Utilizing the Compound's Architecture
The structural features of this compound, particularly the presence of the amino group on the aniline ring, make it an interesting building block for the construction of supramolecular assemblies. researchgate.net The amino group can participate in hydrogen bonding, a key interaction in the formation of well-defined supramolecular structures. researchgate.netnih.gov The study of aniline-phenol recognition, for example, has revealed the formation of specific hydrogen-bonded synthons that can be used to engineer co-crystals with desired properties. nih.govnih.gov
Future research could explore the co-crystallization of this compound with other molecules to create new materials with unique optical, electronic, or pharmaceutical properties. The self-assembly of this compound into more complex hierarchical structures, such as those observed in the oxidative polymerization of aniline, is another avenue for investigation. researchgate.net
In the realm of nanotechnology, the piperidine moiety is a common feature in molecules used to functionalize nanoparticles for various applications. researchgate.netresearchgate.net The this compound molecule could be used as a ligand to coat the surface of metallic or metal oxide nanoparticles, modifying their properties and enabling their use in areas such as catalysis or nanomedicine. mdpi.com The functionalization of magnetic nanoparticles, for instance, allows for easy recovery and recycling of catalysts. researchgate.net
Computational and Experimental Synergy in Understanding Complex Reactivity and Interactions
The synergy between computational and experimental approaches is becoming increasingly vital for a comprehensive understanding of chemical systems. jddhs.comjddhs.com For this compound, a combined approach can provide deep insights into its reactivity and interactions at a molecular level.
Computational methods, such as density functional theory (DFT), can be used to model the compound's electronic structure and predict its reactivity towards different reagents. rsc.orgrsc.org These theoretical calculations can help to rationalize experimental observations and guide the design of new experiments. For instance, computational studies on the fragmentation mechanisms of protonated benzylamines have provided valuable information for interpreting mass spectrometry data. researchgate.net Similarly, computational modeling of the anticonvulsant activity of benzylamines has aided in the identification of key structural features for biological activity. nih.gov
Molecular dynamics simulations can be employed to study the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules. nih.gov This can provide insights into its behavior in different environments and its potential binding modes with protein targets.
The integration of these computational predictions with experimental validation creates a powerful feedback loop that accelerates the pace of research. springernature.comjddhs.comopenmedicinalchemistryjournal.com Experimental results can be used to refine and validate the computational models, leading to more accurate predictions and a deeper fundamental understanding of the compound's chemical and biological properties. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 4-[(4-Methylpiperidin-1-yl)methyl]aniline, and how can reaction conditions be optimized?
A common method involves nucleophilic substitution of 4-chloronitrobenzene with 4-methylpiperidine, followed by reduction of the nitro group to an amine. For example, reacting 4-chloronitrobenzene with 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base at 80–100°C yields the nitro intermediate. Subsequent reduction with hydrogen gas (H₂) over a palladium catalyst or via sodium borohydride (NaBH₄) produces the final aniline derivative . Optimization may involve adjusting solvent polarity, temperature, or catalyst loading to improve yield and purity.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure by identifying peaks for the aromatic protons (δ 6.5–7.5 ppm), methylpiperidinyl protons (δ 1.2–3.0 ppm), and amine protons (δ ~5 ppm, broad).
X-ray Crystallography: Single-crystal diffraction (using programs like SHELXL or WinGX) resolves bond lengths, angles, and the spatial arrangement of the methylpiperidinyl group relative to the aromatic ring. For example, a C–N bond length of ~1.45 Å is typical for the piperidine-amine linkage .
Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 219.17 for [M+H]⁺) .
Advanced: How can researchers resolve contradictions between crystallographic data and computational modeling results?
Discrepancies often arise from dynamic effects (e.g., solvent interactions or conformational flexibility) not captured in static crystal structures. To address this:
- Multi-method validation: Compare XRD data with DFT-optimized geometries (using Gaussian or ORCA) and NMR solution-phase data.
- Hirshfeld Surface Analysis: Evaluate intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice to identify packing forces that may distort the structure .
- Temperature-dependent studies: Perform variable-temperature XRD or NMR to assess thermal motion effects .
Advanced: What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?
- Substituent Effects: Introduce electron-withdrawing/donating groups on the aromatic ring to modulate reactivity. For example, a nitro group at the ortho position increases electrophilicity, accelerating substitution at the para position.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states vs. protic solvents (ethanol) that may hinder reactivity.
- Kinetic Studies: Monitor reaction progress via HPLC or TLC to determine rate constants and activation energy .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound in drug discovery?
- Core Modifications: Synthesize analogs with variations in the piperidine ring (e.g., 4-ethylpiperidinyl or 4-phenylpiperidinyl) and assess biological activity (e.g., receptor binding assays).
- Pharmacophore Mapping: Use docking simulations (AutoDock, Schrödinger) to identify critical interactions (e.g., hydrogen bonds with target enzymes).
- In Vivo/In Vitro Correlation: Compare metabolic stability (e.g., cytochrome P450 assays) with pharmacokinetic profiles in animal models .
Basic: What precautions are necessary when handling this compound in the laboratory?
- Toxicity: Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards).
- Stability: Store under inert gas (N₂ or Ar) to prevent oxidation of the amine group.
- Waste Disposal: Neutralize with dilute HCl before disposal to avoid environmental contamination .
Advanced: How can researchers employ computational tools to predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) using GROMACS or AMBER to assess conformational stability.
- QSAR Models: Train machine learning algorithms on datasets of analogous compounds to predict logP, pKa, or IC₅₀ values.
- Free Energy Perturbation (FEP): Calculate binding affinity changes for minor structural modifications (e.g., methyl → ethyl groups) .
Basic: What are the key challenges in achieving high purity (>98%) during synthesis?
- Byproduct Formation: Monitor for over-reduction (e.g., secondary amine formation) via LC-MS.
- Chromatography: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- QC Protocols: Validate purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Advanced: How does the methylpiperidinyl group influence the compound’s solubility and bioavailability?
- Lipophilicity: The methyl group increases logP (~2.5), enhancing membrane permeability but reducing aqueous solubility.
- Salt Formation: Prepare hydrochloride salts (e.g., using HCl in ethanol) to improve solubility for in vivo studies.
- Prodrug Strategies: Modify the amine to a carbamate or amide for sustained release .
Advanced: What experimental approaches can elucidate the compound’s role in modulating biochemical pathways?
- Transcriptomics: Perform RNA-seq on treated cell lines to identify differentially expressed genes.
- Metabolomics: Use LC-MS/MS to track changes in metabolites (e.g., ATP, NADH) linked to energy metabolism.
- Kinase Assays: Measure inhibition of specific kinases (e.g., PI3K or MAPK) via fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
